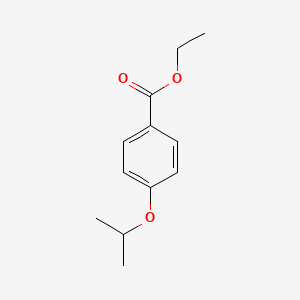

Ethyl 4-isopropoxybenzoate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Environmental Behavior and Photocatalytic Profile

Ethyl 4-isopropoxybenzoate, also known as Ethyl-4-aminobenzoate (Et-PABA), is used in sunscreens and anesthetic ointments. A study investigated its occurrence in seawater and drinking water sources in Hong Kong, evaluating its transformation products and environmental fate. The study found that Et-PABA was not detected in any water sample, and its transformation products showed decreasing toxicity with increasing irradiation, suggesting that these are less toxic than the parent compound (Li et al., 2017).

Analysis in Food

Ethyl 4-isopropoxybenzoate belongs to parabens, used as preservatives in foods, cosmetics, and pharmaceuticals. A high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method was developed for quantifying parabens in food, including Ethyl 4-hydroxybenzoate, showing reliable recovery and precision. This method facilitates the determination of parabens in food samples (Cao et al., 2013).

Effects on Adipocyte Differentiation

Parabens, including Ethyl 4-isopropoxybenzoate, promote adipogenesis in murine 3T3-L1 cells, as shown by changes in adipocyte morphology and lipid accumulation. The study highlights the potential role of parabens in obesity, necessitating further examination of their effects in vivo (Hu et al., 2013).

Metabolism in Human Liver

The metabolism of parabens, including Ethyl 4-isopropoxybenzoate, involves hydrolysis and glucuronidation in the human liver. This study suggests that these parabens do not accumulate in human tissue, as they are readily metabolized through these processes (Abbas et al., 2010).

Anticancer Activity

A study on novel hydrazide-hydrazones derived from Ethyl paraben, including Ethyl 4-isopropoxybenzoate, indicated potential anticancer activity. The synthesized compounds showed cytotoxic activity against liver cancer cell lines, suggesting their utility as anticancer agents (Han et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-12(13)10-5-7-11(8-6-10)15-9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWWGIURLYRQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

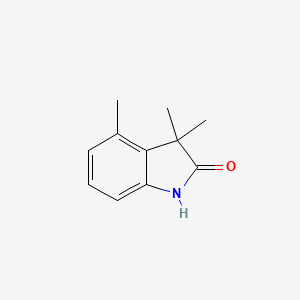

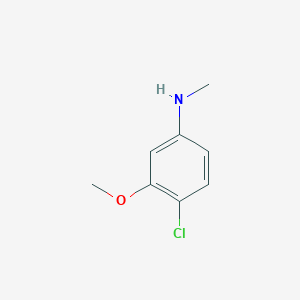

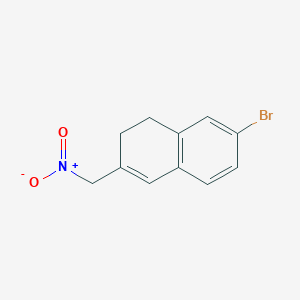

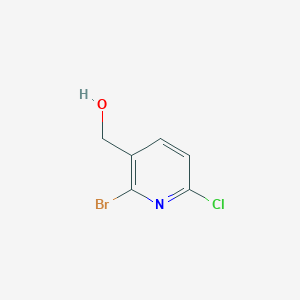

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2R)-4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]benzoic acid](/img/structure/B3186269.png)

![2-(Piperidin-4-YL)-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B3186341.png)

![[5-(Hydroxymethyl)-2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B3186377.png)